![molecular formula C23H23N3O3S B2421092 1-(4-methoxyphenethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 616214-21-2](/img/structure/B2421092.png)
1-(4-methoxyphenethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Description
1-(4-methoxyphenethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of tetrahydroquinazolines, including variants similar to the specified compound, has been explored in various studies. For instance, one study focused on the synthesis and structural analysis of quinazolinones, revealing insights into their molecular structures and conformation in crystal forms (Swamy et al., 2008).
Other research has delved into the preparation of tetrahydroquinazoline derivatives through different synthetic pathways, contributing to the understanding of their chemical properties and potential applications (Orth & Jones, 1961).
Potential Pharmacological Activities
Several studies have investigated the potential pharmacological activities of quinazoline derivatives. One example is their exploration as calcium antagonists, with research highlighting the synthesis and in vitro screening of octahydroquinazoline derivatives for such activities (Saraç et al., 1997).
The anticancer and antioxidant properties of tetrahydroquinazolines bearing nitrophenyl groups have also been a subject of research, providing insights into their potential therapeutic uses (Sayed et al., 2021).
Chemical Reactivity and Interactions
Research on the reactivity of compounds structurally related to the specified chemical has revealed interesting findings, such as the transformation of benzylamino-nitriles and the effects of different substituents on these reactions (Harcourt et al., 1978).
The electrochemical properties and corrosion inhibition effects of quinazoline Schiff base compounds have been explored, suggesting potential applications in materials science and corrosion prevention (Khan et al., 2017).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-19-12-6-16(7-13-19)14-15-25-21-5-3-2-4-20(21)23(30)24-22(25)17-8-10-18(11-9-17)26(27)28/h6-13H,2-5,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTYXOFWWXAVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione |
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